Enhanced Lipophilicity Drives Altered Pharmacokinetic and Permeability Profile vs. Unsubstituted Scaffold
The presence of the N1-sec-butyl group in ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate significantly elevates its lipophilicity compared to the unsubstituted core scaffold, ethyl 3-amino-1H-pyrazole-5-carboxylate (CAS 1886994-04-2). This is quantitatively demonstrated by a higher computed XLogP3-AA value of 1.7, in contrast to a value of 0.4 for the unsubstituted analog [1]. This difference of 1.3 log units corresponds to a theoretical ~20-fold increase in partition coefficient (logP), which is a primary determinant of passive membrane permeability and oral absorption potential.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 [1] |
| Comparator Or Baseline | Ethyl 3-amino-1H-pyrazole-5-carboxylate (CAS 1886994-04-2) XLogP3 = 0.4 |
| Quantified Difference | Δ = 1.3 log units |
| Conditions | Computed value using XLogP3 algorithm; experimental logP measured by vendor for target compound = 1.74 . |
Why This Matters
This quantifiable difference in lipophilicity makes the target compound a superior starting point for designing analogs where improved membrane permeability is a key objective, directly impacting decisions in lead optimization programs.
- [1] PubChem. Ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate. PubChem CID 19619962. Accessed April 20, 2026. View Source
